3,5-diamino-6-chloro-N-[N'-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide;methanesulfonic acid
CAS No.: 587879-54-7
Cat. No.: VC0531816
Molecular Formula: C20H30ClN7O7S
Molecular Weight: 548.01
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 587879-54-7 |
|---|---|
| Molecular Formula | C20H30ClN7O7S |
| Molecular Weight | 548.01 |
| IUPAC Name | 3,5-diamino-6-chloro-N-[N'-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide;methanesulfonic acid |
| Standard InChI | InChI=1S/C19H26ClN7O4.CH4O3S/c20-15-17(22)26-16(21)14(25-15)18(30)27-19(23)24-8-2-1-3-11-4-6-13(7-5-11)31-10-12(29)9-28;1-5(2,3)4/h4-7,12,28-29H,1-3,8-10H2,(H4,21,22,26)(H3,23,24,27,30);1H3,(H,2,3,4) |
| Standard InChI Key | BSFXPHJUJHYTOR-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)O.C1=CC(=CC=C1CCCCN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N)OCC(CO)O |
| Appearance | Solid powder |
Introduction
Synthesis
While specific synthesis protocols for this compound are not readily available in the provided data, its structural complexity suggests a multi-step synthetic approach involving:
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Functionalization of the pyrazine core.
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Coupling reactions to introduce the guanidine side chain.
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Protection and deprotection steps for the dihydroxypropoxy group.
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Final conversion into the methanesulfonic acid salt.
Such syntheses typically require advanced organic chemistry techniques and careful purification steps like crystallization or chromatography.
Pharmaceutical Research
The structural features of this compound suggest it may be developed as:
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Enzyme Inhibitor: The guanidine group could interact with negatively charged active sites in enzymes.
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Receptor Modulator: The phenyl-butyl side chain may facilitate binding to hydrophobic pockets in receptor proteins.
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Antimicrobial Agent: The chlorine atom on the pyrazine ring may enhance activity against microbial pathogens.
Biomedical Studies
The dihydroxypropoxy group indicates potential for improved pharmacokinetics, such as enhanced solubility and bioavailability.
Analytical Characterization
To confirm its identity and purity, the following analytical techniques are commonly employed:
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Nuclear Magnetic Resonance (NMR):
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-NMR and -NMR for structural elucidation.
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Mass Spectrometry (MS):
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For molecular weight determination and fragmentation pattern analysis.
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Infrared Spectroscopy (IR):
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To identify functional groups like amino and hydroxyl groups.
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High-Performance Liquid Chromatography (HPLC):
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For purity assessment and separation of isomers.
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Research Findings and Future Directions
Although no direct studies on this compound were identified in the provided data, its structural analogs have shown promise in fields such as:
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Anti-inflammatory drug development (e.g., inhibitors of enzymes like 5-lipoxygenase).
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Anticancer research targeting specific molecular pathways.
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Cardiovascular treatments through receptor modulation.
Further studies involving molecular docking, in vitro assays, and clinical trials would be necessary to determine its efficacy and safety profiles.
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